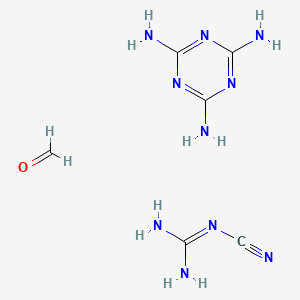
2-Cyanoguanidine;formaldehyde;1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyanoguanidine;formaldehyde;1,3,5-triazine-2,4,6-triamine is a complex chemical compound with the molecular formula C₆H₁₂N₁₀O. It is a polymer formed from the reaction of 2-cyanoguanidine, formaldehyde, and 1,3,5-triazine-2,4,6-triamine. This compound is known for its high thermal stability and unique chemical properties, making it valuable in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyanoguanidine;formaldehyde;1,3,5-triazine-2,4,6-triamine typically involves the polymerization of 2-cyanoguanidine, formaldehyde, and 1,3,5-triazine-2,4,6-triamine under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to facilitate the formation of the polymer .
Industrial Production Methods
Industrial production of this compound involves large-scale polymerization processes. The reactants are mixed in specific ratios and subjected to high temperatures and pressures to ensure complete polymerization. The resulting polymer is then purified and processed for various applications .
Chemical Reactions Analysis
Types of Reactions
2-Cyanoguanidine;formaldehyde;1,3,5-triazine-2,4,6-triamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized derivatives, while substitution reactions can produce a range of substituted triazine derivatives .
Scientific Research Applications
2-Cyanoguanidine;formaldehyde;1,3,5-triazine-2
Properties
CAS No. |
28472-87-9 |
|---|---|
Molecular Formula |
C6H12N10O |
Molecular Weight |
240.23 g/mol |
IUPAC Name |
2-cyanoguanidine;formaldehyde;1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C3H6N6.C2H4N4.CH2O/c4-1-7-2(5)9-3(6)8-1;3-1-6-2(4)5;1-2/h(H6,4,5,6,7,8,9);(H4,4,5,6);1H2 |
InChI Key |
REMLJLHVWKNYSK-UHFFFAOYSA-N |
Canonical SMILES |
C=O.C(#N)N=C(N)N.C1(=NC(=NC(=N1)N)N)N |
Related CAS |
28472-87-9 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















